

A study comparing oral versus long-acting injectable Iloperidone pharmacokinetics

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Compound of Interest

Compound Name: Iloperidone

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A Pharmacokinetic Comparison of Oral Versus Long-Acting Injectable Iloperidone

A detailed guide for researchers and drug development professionals on the pharmacokinetic profiles of oral and long-acting injectable formulations of the atypical antipsychotic, **Iloperidone**.

This guide provides a comprehensive comparison of the pharmacokinetic properties of oral and long-acting injectable (LAI) formulations of **Iloperidone**. The information is compiled from preclinical and clinical studies to assist researchers, scientists, and drug development professionals in understanding the distinct absorption, distribution, metabolism, and elimination profiles of these two delivery systems. While direct head-to-head comparative studies in humans are not yet publicly available, this guide synthesizes the existing data to offer a valuable overview.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters for both oral and long-acting injectable **Iloperidone** based on available data. It is important to note that the data for the LAI formulation is derived from a preclinical study in rats and may not be directly comparable to human data for the oral formulation.

Table 1: Pharmacokinetic Parameters of Oral **Iloperidone** in Humans

Parameter	Value	Citation
Time to Peak Plasma Concentration (Tmax)	2 to 4 hours	[1]
Elimination Half-Life ($t_{1/2}$)	Extensive Metabolizers (EM): 18 hours Poor Metabolizers (PM): 33 hours	[1]
Bioavailability	96% (relative to oral solution)	[1]
Protein Binding	~95%	[1]

Table 2: Pharmacokinetic Parameters of a Long-Acting Injectable **lloperidone** Formulation in Rats

Parameter	Value	Citation
Time to Peak Plasma Concentration (Tmax)	3 days	[2]
Maximum Plasma Concentration (Cmax)	871.8 ng/mL	
Elimination Half-Life ($t_{1/2}$)	24 days	
Mean Residence Time (MRT)	28.9 days	

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols used in the cited studies for both oral and long-acting injectable **lloperidone**.

Oral lloperidone Pharmacokinetic Study Protocol (Human)

A clinical trial (NCT01348100) designed to evaluate the pharmacokinetics of **lloperidone** included an oral administration phase. While the full results are not publicly available, the

protocol outlines the following procedures:

- **Study Design:** The study was a 3-part, open-label trial to assess the safety, tolerability, and pharmacokinetics of two depot formulations, which included an initial oral titration phase.
- **Participants:** The study enrolled adult patients diagnosed with schizophrenia.
- **Dosing:** Participants were administered oral **lloperidone**.
- **Blood Sampling:** Blood samples for pharmacokinetic analysis were collected at pre-dose and at multiple time points post-administration. The sampling schedule for the depot formulation phase, which would be preceded by oral dosing, included samples at 3, 6, and 12 hours on Day 1; at 0 and 12 hours on Day 2; and on Days 3, 4, 6, 8, 10, 14, 18, 22, and 26.
- **Analysis:** Plasma concentrations of **lloperidone** were to be measured over time. Pharmacokinetic parameters such as Area Under the Curve (AUC) and average concentration (Cav) were to be calculated using non-compartmental methods. The AUC was to be calculated using the linear trapezoidal method.

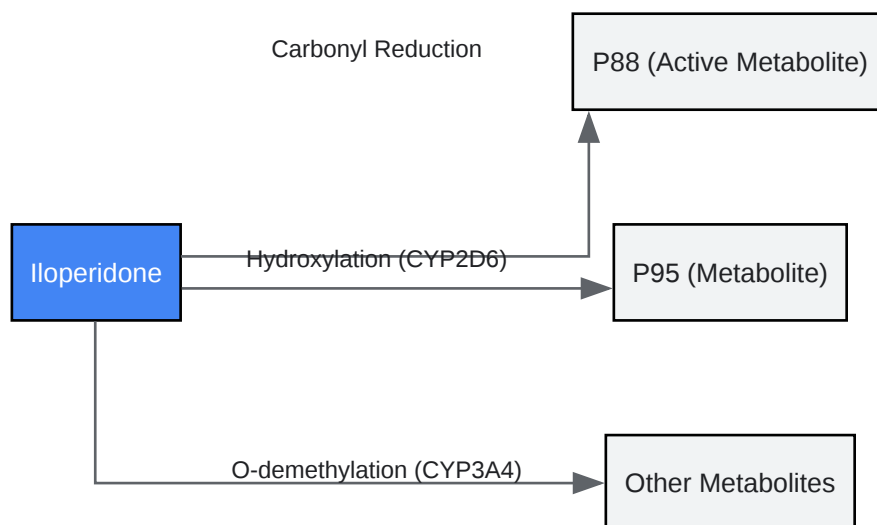
Long-Acting Injectable lloperidone Pharmacokinetic Study Protocol (Rat Model)

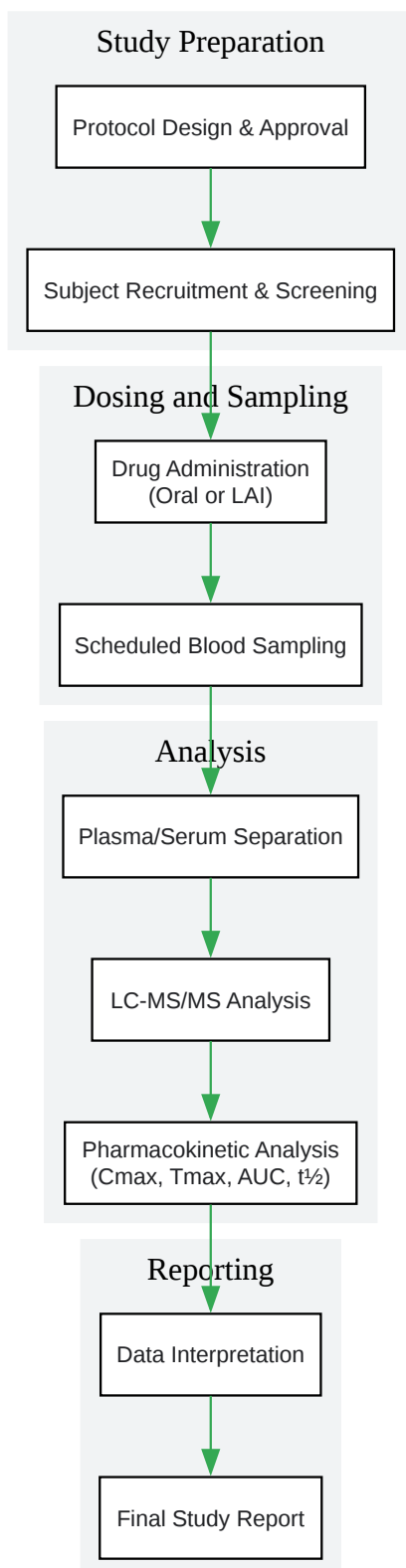
A preclinical study investigated the in vivo pharmacokinetics of a novel in-situ depot injection of **lloperidone** in rats.

- **Study Design:** An in vivo pharmacokinetic study in male albino Wistar rats.
- **Formulation:** A novel in-situ depot injection formulation of **lloperidone** was developed for once-a-month administration.
- **Administration:** The depot injection was administered to the rats.
- **Blood Sampling:** Plasma levels of **lloperidone** were measured at various time points over a period of 30 days.
- **Analysis:** The plasma concentration-time profile was used to determine key pharmacokinetic parameters including Cmax, Tmax, and elimination half-life.

Visualizations

The following diagrams illustrate the metabolic pathway of **lloperidone** and a typical experimental workflow for a pharmacokinetic study.





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References

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